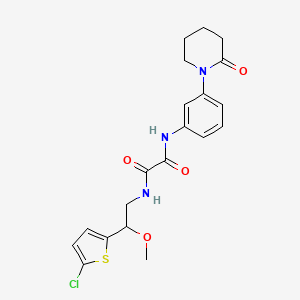

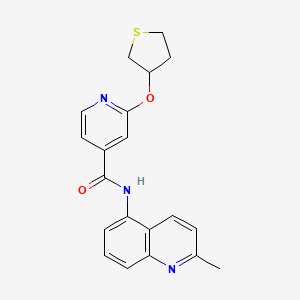

![molecular formula C7H6N2OS B2993979 1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one CAS No. 1451041-77-2](/img/structure/B2993979.png)

1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one, also known as PTZ, is a heterocyclic compound that has been widely used in scientific research. It is a nitrogen-containing organic compound that contains a pyridine ring fused to a thiazine ring. PTZ has been used in various fields of research, including neuroscience, pharmacology, and toxicology.

科学的研究の応用

Ligands for the GABA Receptor Complex : Weber and Erker (2002) synthesized 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one as a potential ligand for the γ-aminobutyric acid A/benzodiazepine receptor complex, starting from 2-chloro-3-nitropyridine (Weber & Erker, 2002).

Pyrido[1,2-a]pyrazine and 1,4-Thiazine Derivatives : Duan et al. (2021) explored the synthesis of pyrido[1,2-a]pyrazine derivatives and 1,4-thiazine derivatives through reactions involving pyridinium 1,4-zwitterionic thiolates (Duan et al., 2021).

Microwave Assisted Green Chemical Synthesis : Dandia et al. (2004) achieved the synthesis of previously unknown compounds like spiro [3H-indole-3,2′-[4H] pyrido[3,2-e]-1,3-thiazine]-2,4′(1H)diones using microwave irradiation, demonstrating a green chemical approach (Dandia et al., 2004).

Chemistry of Pyrido-oxazines, Pyrido-thiazines, and Pyrido-diazines : Hermecz (2003) provided a comprehensive review of the chemistry, including synthesis, reactions, and utilization, of pyrido-oxazines, pyrido-thiazines, and pyrido-diazines (Hermecz, 2003).

Synthesis of Tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones : Raja and Perumal (2006) developed a multi-component synthesis method for diastereomers of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones, demonstrating a novel tandem Mannich-enamine-substitution sequence (Raja & Perumal, 2006).

Synthesis of Benzo[b]pyridazino[3,4-e][1,4]thiazines : Arghiani et al. (2015) synthesized new 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines, evaluating their inhibitory activity against enzymes like soybean 15-lipoxygenase (Arghiani et al., 2015).

Structural and Conformational Analysis : Karczmarzyk and Malinka (2006) reported the crystal structure of a compound with a pyrido[3,2-e]pyrazino[1,2-b][1,2]thiazine ring system, highlighting its molecular conformation and intermolecular interactions (Karczmarzyk & Malinka, 2006).

Synthesis of Pyrido[1,2-a]pyrazine Derivatives : Dyachenko and Chernega (2007) described the synthesis of pyrido[2,1-b]thiazines, solving their structure through X-ray diffraction structural analysis (Dyachenko & Chernega, 2007).

Psychotropic Activity Study : Paronikyan et al. (2005) synthesized new heterocyclic systems like 8-benzylamino-1,2-dihydro-10-oxo-2,2,5-trimethyl-4H-pyrano[4′3′∶4,5]pyrido[3,2-e]-1,3-thiazine and investigated its psychotropic properties (Paronikyan et al., 2005).

作用機序

将来の方向性

特性

IUPAC Name |

1H-pyrido[3,4-b][1,4]thiazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c10-7-4-11-6-3-8-2-1-5(6)9-7/h1-3H,4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCWIGPZBILFHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(S1)C=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrobromide](/img/no-structure.png)

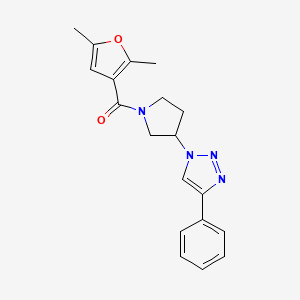

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2993898.png)

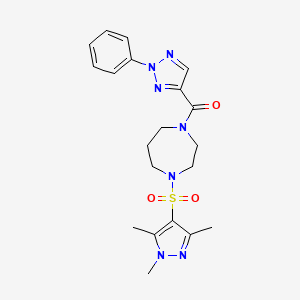

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2993901.png)

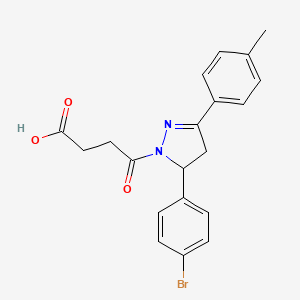

![methyl 5-((3-methyl-N-(m-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)methyl)furan-2-carboxylate](/img/structure/B2993907.png)

![Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2993908.png)

![(Z)-2-(2-fluorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2993909.png)

![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide](/img/structure/B2993913.png)

![N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2993918.png)